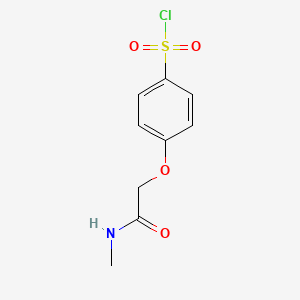

4-Methylcarbamoylmethoxy-benzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-Methylcarbamoylmethoxy-benzenesulfonyl chloride” is a benzenesulfonyl chloride derivative. Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl. This compound is a colorless, oily liquid that fumes in air .

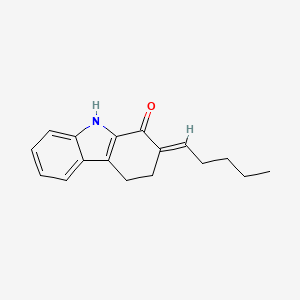

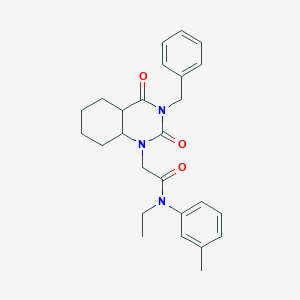

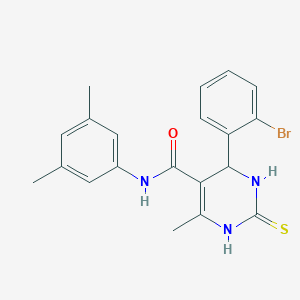

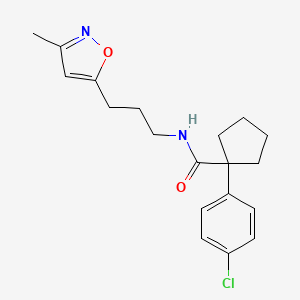

Molecular Structure Analysis

The molecular structure of this compound would be expected to include a benzene ring substituted with a sulfonyl chloride group and a methylcarbamoylmethoxy group. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis

As a sulfonyl chloride, this compound would be expected to undergo reactions typical of this class of compounds. This could include substitution reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As a sulfonyl chloride, this compound would be expected to be reactive, particularly with nucleophiles. It would likely be a solid at room temperature .Aplicaciones Científicas De Investigación

Solvolysis of Benzenesulfonyl Chlorides

The solvolysis of benzenesulfonyl chloride and its derivatives, including 4-substituted versions, has been well-correlated using the Grunwald-Winstein equation. This research underscores the concerted bimolecular displacement mechanism (S_N2) involving solvent attack at sulfur, highlighting the reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions, which may be applicable to derivatives like 4-Methylcarbamoylmethoxy-benzenesulfonyl chloride (Kevill & D’Souza, 1999).

High-Load Magnetic ROMP-Derived Reagents

The development of high-load, recyclable magnetic Co/C hybrid ROMP-derived benzenesulfonyl chloride reagents for methylation/alkylation of carboxylic acids demonstrates the compound's versatility. This innovative approach to benzenesulfonyl chloride reagents offers a more efficient and environmentally friendly methodology for chemical synthesis, which could inspire similar uses for this compound (Faisal et al., 2017).

Solid-Phase Synthesis Applications

Polymer-supported benzenesulfonylamides prepared from immobilized primary amines and benzenesulfonyl chloride serve as key intermediates in chemical transformations. This indicates the role of benzenesulfonyl chloride derivatives in facilitating diverse chemical synthesis processes, including the generation of privileged scaffolds, a principle that could extend to this compound (Fülöpová & Soural, 2015).

Latent Curing Agents for Epoxy Resins

2-Ethyl-4-methylimidazole derivatives, synthesized through the reaction with benzenesulfonyl chloride, demonstrate the utility of these compounds as latent curing agents in epoxy resin applications. This research showcases the adaptability of benzenesulfonyl chloride derivatives in polymer science, potentially applicable to this compound for improving the performance of epoxy resins (Lei et al., 2015).

Friedel-Crafts Sulfonylation

The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as media and catalysts for Friedel-Crafts sulfonylation of benzene and substituted benzenes with benzenesulfonyl chloride derivatives underscores the method's efficiency. This highlights a promising avenue for the sulfonylation of aromatic compounds, including potentially this compound, under mild conditions (Nara et al., 2001).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[2-(methylamino)-2-oxoethoxy]benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-11-9(12)6-15-7-2-4-8(5-3-7)16(10,13)14/h2-5H,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOFWYBZSCHZMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2818929.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-propan-2-yloxybenzamide](/img/structure/B2818933.png)

![10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2818939.png)

![2-Chloro-N-[3-[(E)-(1-methylazepan-2-ylidene)amino]sulfonylphenyl]acetamide](/img/structure/B2818942.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2818946.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B2818947.png)

![3-Chloro-5-(trifluoromethyl)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methyl]pyridine](/img/structure/B2818948.png)

![5-(4-acetylpiperazin-1-yl)-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2818949.png)